REACTION_CXSMILES
|
C([O:5][CH:6]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])N(C)C)(C)(C)C.[Cl:15][C:16]1[CH:17]=[C:18]([CH:22]=[C:23]([CH3:25])[N:24]=1)C(O)=O>C1(C)C=CC=CC=1>[C:11]([O:10][C:6](=[O:5])[C:18]1[CH:22]=[C:23]([CH3:25])[N:24]=[C:16]([Cl:15])[CH:17]=1)([CH3:12])([CH3:13])[CH3:14]
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Name
|
|
Quantity
|
19 mL
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Type
|
reactant
|
Smiles
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C(C)(C)(C)OC(N(C)C)OC(C)(C)C
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Name
|
|
Quantity
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3.4 g
|
Type
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reactant
|
Smiles
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ClC=1C=C(C(=O)O)C=C(N1)C
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Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
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Type
|
CUSTOM
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Details
|
The clear orange solution is stirred at 80° C. for 48 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
cooled to rt
|
Type
|
WASH
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Details
|
The solution is washed with water (2×40 mL), sat. aq. NaHCO3 (3×30 mL) and sat. aq. NaCl (25 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue is purified by FC (SiO2, DCM-MeOH)
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(C1=CC(=NC(=C1)C)Cl)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |